![molecular formula C23H22N6O B5609909 4-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5609909.png)
4-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of pyrazole and pyridazine derivatives involves multistep reactions, including cyclocondensation, deprotonation, alkylation, and hydrazinolysis. These processes are designed to yield compounds with specific functional groups that contribute to their biological activity. The synthesis process emphasizes the importance of reaction conditions, such as the concentration of NaOH, reaction temperature, and choice of solvent, which significantly affect the yield and purity of the final product (Xinlin, 2007).
Molecular Structure Analysis
The molecular structure of pyrazole and pyridazine derivatives, including their isomers, is characterized by X-ray crystallography, revealing complex sheet and chain formations through hydrogen bonding. These structures exhibit polarized molecular-electronic configurations, crucial for understanding the compound's reactivity and interaction with biological targets (Portilla et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of these compounds involves interactions with various reagents, leading to the formation of diverse derivatives with potential biological activities. These reactions include cyclocondensation with hydrazine hydrate, reaction with alkyl halides, and transformation into fused heterocyclic systems, demonstrating the compounds' versatility in chemical synthesis and the potential for generating a wide range of biological activities (Youssef & Omar, 2007).
Physical Properties Analysis
The physical properties, such as crystallinity, solubility, and melting points, are influenced by the molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals. The detailed analysis of molecular structures through spectroscopic methods, such as FT-IR and NMR, alongside DFT calculations, provides insights into the compounds' stability and reactivity (Kumar et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, potential for forming derivatives, and interactions with biological targets, are crucial for the development of therapeutic agents. Molecular docking studies, combined with spectral and structural investigations, help predict the interaction of these compounds with biological targets, offering a basis for their potential antimicrobial and antiviral activities (Sivakumar et al., 2020).
Orientations Futures
The future directions for the study of “4-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide” could include further exploration of its synthesis, structure, reactivity, mechanism of action, and biological activities. Additionally, its potential applications in pharmaceuticals and other fields could be investigated .
Propriétés
IUPAC Name |
4-phenyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c30-23(9-4-8-18-6-2-1-3-7-18)26-20-12-10-19(11-13-20)25-21-14-15-22(28-27-21)29-17-5-16-24-29/h1-3,5-7,10-17H,4,8-9H2,(H,25,27)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLHDVBTVMHGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

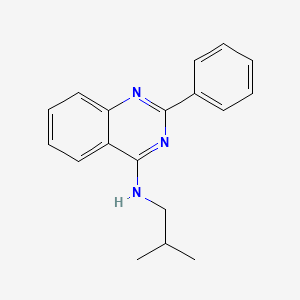

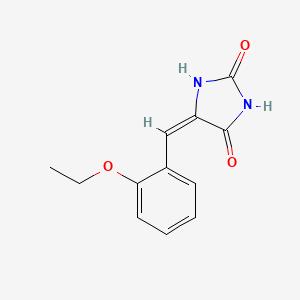
![2-[(4-fluorobenzoyl)amino]-N-isobutylbenzamide](/img/structure/B5609846.png)
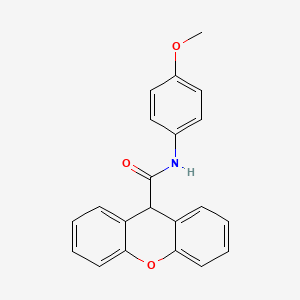
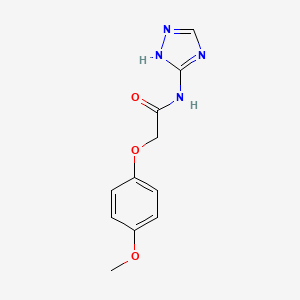
![2-{3-oxo-3-[4-(4-pyridinyl)-1,4-diazepan-1-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5609876.png)

![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5609905.png)
![N-((3S*,4R*)-4-(5-methyl-2-furyl)-1-{[3-(4-methylphenyl)-5-isoxazolyl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5609921.png)
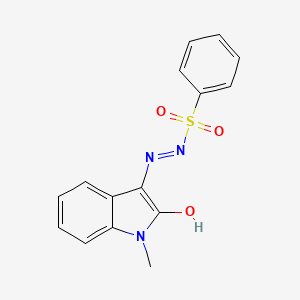
![N-[4-(dimethylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5609929.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5609942.png)
![7-hydroxy-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}[1,3]thiazolo[4,5-d]pyrimidin-5(4H)-one](/img/structure/B5609949.png)